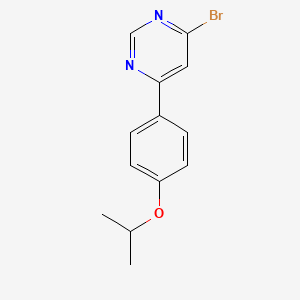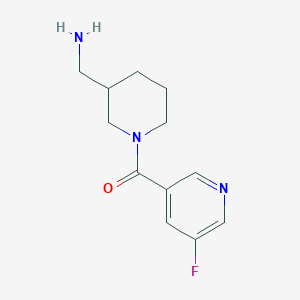
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule also contains a methanol group and a 2,6-difluorobenzyl group.Scientific Research Applications
Drug Design
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Alkaloid Synthesis
Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the scientific research.
Synthesis of Substituted Piperidines
Piperidine derivatives are used in intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions are crucial in the synthesis of biologically active piperidines .
Synthesis of Spiropiperidines
Spiropiperidines are a type of chemical compound that contain a piperidine ring and another ring fused at one carbon . They have been found to exhibit a wide range of biological activities and are used in drug discovery and development .
Synthesis of Condensed Piperidines
Condensed piperidines are another class of piperidine derivatives that are used in the synthesis of various pharmaceuticals . They are synthesized through a series of chemical reactions involving piperidine derivatives .
Synthesis of Piperidinones
Piperidinones are a type of piperidine derivative that contain a carbonyl group . They are used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .
Biological Evaluation of Potential Drugs
Piperidine derivatives are used in the discovery and biological evaluation of potential drugs . They are often used in the initial stages of drug discovery to identify potential drug candidates .
Multicomponent Reactions
Piperidine derivatives are used in multicomponent reactions . These are reactions where three or more reactants combine to form a product, where typically one or more of the reactants is a piperidine derivative .
Future Directions
The future directions for research on “(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol” and similar piperidine derivatives include further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in animal models of diseases . This could potentially yield important leads for the development of new drugs .
Mechanism of Action
Target of Action
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives, in general, can affect a variety of biochemical pathways depending on their specific structure and targets .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structure and targets .
properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRXSFVYIXDVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)





![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)
![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
amine](/img/structure/B1475514.png)
amine](/img/structure/B1475515.png)
amine](/img/structure/B1475516.png)


